molecular formula C7H9N5O2 B076379 5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 13223-43-3

5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B076379
CAS RN: 13223-43-3
M. Wt: 195.18 g/mol
InChI Key: SJEIPAUSEWIHJI-UHFFFAOYSA-N
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Patent
US06559101B2

Procedure details

Ethyl N-[N′-(4,6-dimethoxypyrimidin-2-yl)-thiocarbamoyl]carbamate (0.50 g, 1.7 mmol) was mixed with ethanol (5 mL). To this mixture was added hydroxylamine hydrochloride (0.12 g, 1.7 mmol) and diisopropylethylamine (0.30 mL, 1.7 mmol). The resulting mixture was allowed to stir at room temperature. After 2.5 hours, additional diisopropylethylamine (0.30 mL, 1.7 mmol) was added to the mixture. After 48 hours the ethanol was removed in vacuo and the residue was partitioned between H2O and Et2O to give a powder. The powder was filtered and dried to afford the product as a tan powder (0.27 g, 82%). mp 215-220° C. 1H NMR (DMSO-d6): δ6.04 (s, 1H); 5.97 (bs, 2H); 4.04 (s, 3H).
Name
Ethyl N-[N′-(4,6-dimethoxypyrimidin-2-yl)-thiocarbamoyl]carbamate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([NH:11][C:12]([NH:14]C(=O)OCC)=S)[N:4]=1.Cl.NO.C([N:26](C(C)C)CC)(C)C>C(O)C>[NH2:26][C:12]1[N:11]=[C:5]2[N:4]=[C:3]([O:2][CH3:1])[CH:8]=[C:7]([O:9][CH3:10])[N:6]2[N:14]=1 |f:1.2|

Inputs

Step One
Name
Ethyl N-[N′-(4,6-dimethoxypyrimidin-2-yl)-thiocarbamoyl]carbamate
Quantity
0.5 g
Type
reactant
Smiles
COC1=NC(=NC(=C1)OC)NC(=S)NC(OCC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.12 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 48 hours the ethanol was removed in vacuo
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between H2O and Et2O
CUSTOM
Type
CUSTOM
Details
to give a powder
FILTRATION
Type
FILTRATION
Details
The powder was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC1=NN2C(N=C(C=C2OC)OC)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.